(Z)-2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylthio)-7-styryl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazolopyrimidine core, and a phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through halogenation and trifluoromethylation reactions.
Formation of the Triazolopyrimidine Core: The pyridine intermediate is then reacted with appropriate reagents to form the triazolopyrimidine core.
Introduction of the Phenylethenyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Agrochemicals: It is explored as a potential pesticide or herbicide, leveraging its ability to interact with biological targets in plants.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as signal transduction or metabolic pathways.
Pathways Involved: By binding to these targets, the compound can modulate the activity of these pathways, leading to desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core with similar substituents but lacks the triazolopyrimidine and phenylethenyl groups.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with different substitution patterns.
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring exhibit similar broad-spectrum biological activities.
Uniqueness
The uniqueness of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H11ClF3N5S |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(2-phenylethenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H11ClF3N5S/c20-15-10-13(19(21,22)23)11-25-16(15)29-18-26-17-24-9-8-14(28(17)27-18)7-6-12-4-2-1-3-5-12/h1-11H |
InChI Key |
SZYMCPQYSFTRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Origin of Product |
United States |
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